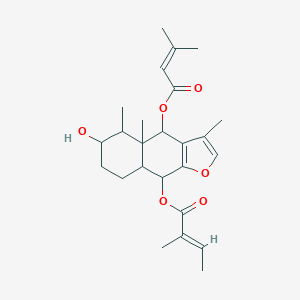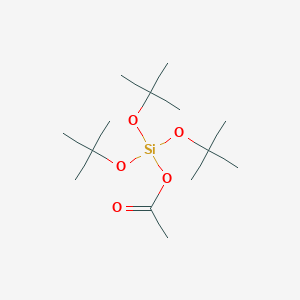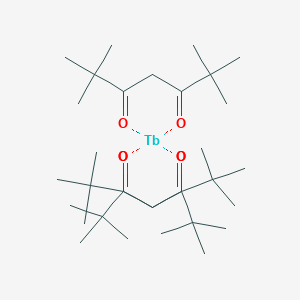
Kablicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kablicin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in the laboratory in 2010. Kablicin belongs to the class of compounds known as benzimidazoles, which are known to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Kablicin is not fully understood. However, it has been suggested that Kablicin exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. Kablicin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Kablicin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Kablicin has also been shown to possess antimicrobial activity against a variety of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Kablicin in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory in large quantities. This allows for easy access to the compound for research purposes. However, one of the limitations of using Kablicin in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities.
Orientations Futures
There are several future directions for research on Kablicin. One area of research could focus on investigating the mechanism of action of Kablicin. This could involve identifying the cellular targets that Kablicin interacts with and determining the downstream effects of this interaction. Another area of research could focus on investigating the potential use of Kablicin as a fluorescent probe for the detection of metal ions. This could involve optimizing the conditions for the detection of specific metal ions and investigating the sensitivity and selectivity of Kablicin as a probe. Finally, future research could focus on investigating the potential use of Kablicin as a therapeutic agent for the treatment of cancer and inflammatory diseases. This could involve conducting preclinical studies to determine the efficacy and safety of Kablicin in animal models of these diseases.
Méthodes De Synthèse
The synthesis of Kablicin involves a series of chemical reactions that start with the reaction of 2-nitroaniline with a mixture of phosphorus oxychloride and dimethylformamide. This reaction results in the formation of 2-chloro-1-nitrobenzene, which is then reacted with 4-chloro-1,2-phenylenediamine in the presence of potassium carbonate to yield Kablicin.
Applications De Recherche Scientifique
Kablicin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Kablicin has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
18142-27-3 |
|---|---|
Nom du produit |
Kablicin |
Formule moléculaire |
C25H34O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+ |
Clé InChI |
DUQNHNGKOWSZBF-RIYZIHGNSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)









